molecular formula C19H21BrN2OS B8206270 4-Bromo-1-[2-(diethylamino)ethylamino]thioxanthen-9-one

4-Bromo-1-[2-(diethylamino)ethylamino]thioxanthen-9-one

Cat. No.: B8206270
M. Wt: 405.4 g/mol
InChI Key: DAWGYGWPMHHDFW-UHFFFAOYSA-N
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Description

4-Bromo-1-[2-(diethylamino)ethylamino]thioxanthen-9-one is a chemical compound with the molecular formula C19H22N2OSBr. It is a derivative of thioxanthene, a class of compounds known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a bromine atom, a diethylamino group, and a thioxanthene core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[2-(diethylamino)ethylamino]thioxanthen-9-one typically involves the following steps:

    Amination: The diethylamino group is introduced via nucleophilic substitution reactions, where a suitable diethylamine derivative reacts with the brominated thioxanthene intermediate.

    Cyclization: The final step involves cyclization to form the thioxanthene core, which can be achieved through various cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[2-(diethylamino)ethylamino]thioxanthen-9-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving the removal of the bromine atom or reduction of the thioxanthene core.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound, modifying its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thioxanthene derivatives.

Scientific Research Applications

4-Bromo-1-[2-(diethylamino)ethylamino]thioxanthen-9-one has several scientific research applications:

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research and drug discovery.

    Medicine: Derivatives of thioxanthene, including this compound, have been investigated for their potential therapeutic properties, such as antipsychotic and anti-inflammatory effects.

    Industry: The compound’s chemical properties make it suitable for use in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-[2-(diethylamino)ethylamino]thioxanthen-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,2-diaminobenzene: Another brominated compound with applications in organic synthesis and materials science.

    1-[2-(Diethylamino)ethylamino]thioxanthen-9-one: A non-brominated analog with similar chemical properties but different reactivity.

    4-Hydroxy-1-[2-(diethylamino)ethylamino]thioxanthen-9-one: A hydroxylated derivative with distinct chemical and biological properties.

Uniqueness

4-Bromo-1-[2-(diethylamino)ethylamino]thioxanthen-9-one is unique due to the presence of both a bromine atom and a diethylamino group, which confer specific reactivity and interaction profiles. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-1-[2-(diethylamino)ethylamino]thioxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2OS/c1-3-22(4-2)12-11-21-15-10-9-14(20)19-17(15)18(23)13-7-5-6-8-16(13)24-19/h5-10,21H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWGYGWPMHHDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)Br)SC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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